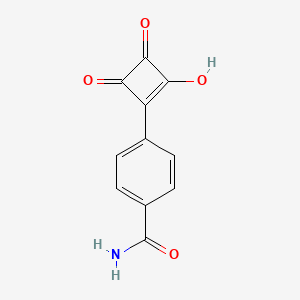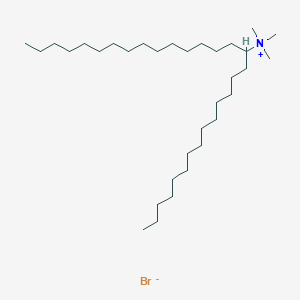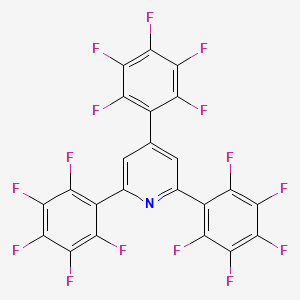
2,4,6-Tris(pentafluorophenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(pentafluorophenyl)pyridine is a highly fluorinated aromatic compound characterized by the presence of three pentafluorophenyl groups attached to a pyridine ring. This compound is notable for its unique electronic properties, which make it a valuable reagent in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(pentafluorophenyl)pyridine typically involves the reaction of pentafluorobenzaldehyde with pyridine under specific conditions. One efficient method includes the use of a solvent-free protocol with activated Fuller’s earth as a catalyst. This method is advantageous due to its simplicity, mild reaction conditions, and high yield of the product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the solvent-free synthesis using reusable heterogeneous catalysts like activated Fuller’s earth suggests potential scalability for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Tris(pentafluorophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pentafluorophenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like tris(pentafluorophenyl)bismuth and reducing agents such as pentafluorophenylsilver . The reactions often require specific solvents and conditions to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Applications De Recherche Scientifique
2,4,6-Tris(pentafluorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique electronic properties.
Biology: The compound’s fluorinated nature makes it useful in biological studies, particularly in the development of fluorinated pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its high thermal stability and resistance to chemical degradation
Mécanisme D'action
The mechanism by which 2,4,6-Tris(pentafluorophenyl)pyridine exerts its effects involves its interaction with various molecular targets. The compound’s fluorinated phenyl groups enhance its electron-withdrawing properties, making it a strong Lewis acid. This property allows it to participate in various chemical reactions, including catalysis and complex formation with other molecules .
Comparaison Avec Des Composés Similaires
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and thermal stability.
Tris(pentafluorophenyl)corrole: A metallocorrole with unique photophysical and electrochemical properties.
Uniqueness: 2,4,6-Tris(pentafluorophenyl)pyridine is unique due to its combination of a pyridine ring with three pentafluorophenyl groups, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring strong electron-withdrawing groups and high thermal stability .
Propriétés
Numéro CAS |
675583-26-3 |
|---|---|
Formule moléculaire |
C23H2F15N |
Poids moléculaire |
577.2 g/mol |
Nom IUPAC |
2,4,6-tris(2,3,4,5,6-pentafluorophenyl)pyridine |
InChI |
InChI=1S/C23H2F15N/c24-9-6(10(25)16(31)21(36)15(9)30)3-1-4(7-11(26)17(32)22(37)18(33)12(7)27)39-5(2-3)8-13(28)19(34)23(38)20(35)14(8)29/h1-2H |
Clé InChI |
AGISQLPOOGPEDW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one](/img/structure/B12524685.png)
![7-Methylbicyclo[3.2.2]nonan-6-one](/img/structure/B12524692.png)

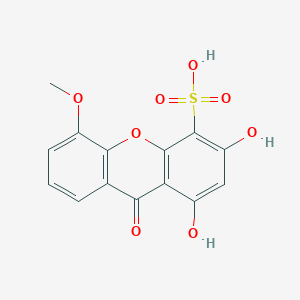




![1,1'-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene](/img/structure/B12524745.png)
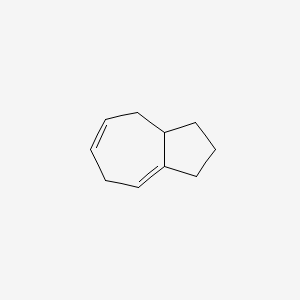
![Tributyl[(3R)-3-methoxyhex-1-en-1-yl]stannane](/img/structure/B12524755.png)

